molecular formula C8H9N5O8 B14383363 N~1~,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine CAS No. 88106-05-2

N~1~,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine

Cat. No.: B14383363
CAS No.: 88106-05-2
M. Wt: 303.19 g/mol
InChI Key: JMGFKCPGFMUPPR-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine is a complex organic compound characterized by its aromatic ring substituted with nitro groups, methoxy groups, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine typically involves nitration and amination reactions. The nitration process is carried out using a mixture of nitric and sulfuric acids at elevated temperatures. The resulting nitro compound is then subjected to amination using ammonia in a suitable solvent such as toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine is unique due to its specific combination of nitro, methoxy, and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

CAS No.

88106-05-2

Molecular Formula

C8H9N5O8

Molecular Weight

303.19 g/mol

IUPAC Name

1-N,3-N-dimethoxy-2,4,6-trinitrobenzene-1,3-diamine

InChI

InChI=1S/C8H9N5O8/c1-20-9-6-4(11(14)15)3-5(12(16)17)7(10-21-2)8(6)13(18)19/h3,9-10H,1-2H3

InChI Key

JMGFKCPGFMUPPR-UHFFFAOYSA-N

Canonical SMILES

CONC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NOC)[N+](=O)[O-]

Origin of Product

United States

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